![molecular formula C6H4F2IN B8146880 3,5-Difluoro-2-iodoaniline](/img/structure/B8146880.png)
3,5-Difluoro-2-iodoaniline
Overview
Description
3,5-Difluoro-2-iodoaniline is a useful research compound. Its molecular formula is C6H4F2IN and its molecular weight is 255.00 g/mol. The purity is usually 95%.
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Scientific Research Applications
Drug Discovery and Pharmacological Research : A study on 3,5-Difluoroaniline highlighted its complex molecular structure and reactivity descriptors, making it a potential candidate in drug discovery and pharmacological research (Pathak et al., 2015).
Green Catalysis : Research into 3,5-Bis(perfluorodecyl)phenylboronic acid, a compound with similarities in its molecular structure, revealed its application as a green catalyst in direct amide condensation reactions due to its strong electron-withdrawing effect and immobility in the fluorous recyclable phase (Ishihara et al., 2001).
Nephrotoxicity Research : 3,5-dihaloanilines, which include similar halogenated anilines, have been found to be more potent nephrotoxicants in vitro compared to their isomers. Bromo and iodo substitutions in these compounds enhance their nephrotoxic potential (Hong et al., 2000).
Treatment of Herpes Simplex Keratitis : 5-Trifluoromethyl-2'-deoxyuridine, a derivative, has been effective in treating herpes simplex keratitis in rabbit corneas, suggesting potential in herpetic keratitis treatments (Kaufman & Heidelberger, 1964).
Organic Synthesis and Catalysis : Various studies have demonstrated the usefulness of difluoro- and iodoaniline compounds in organic synthesis and catalysis. This includes the synthesis of 3,3-difluoro-1-iodocyclopropenes (Xu & Chen, 2002), the Reformatsky reaction of difluoroacetate with imine (Taguchi et al., 1988), and the synthesis of 3-iodoindoles from terminal acetylenes (Yue et al., 2006).
Environmental Friendliness in Chemistry : Polyvalent iodine compounds, which include 3,5-Difluoro-2-iodoaniline derivatives, are noted for their useful oxidizing properties and environmental friendliness, making them popular in organic synthesis and catalytic applications (Zhdankin & Stang, 2008).
properties
IUPAC Name |
3,5-difluoro-2-iodoaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2IN/c7-3-1-4(8)6(9)5(10)2-3/h1-2H,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWMLSAYIKCLGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)I)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2IN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Difluoro-2-iodoaniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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